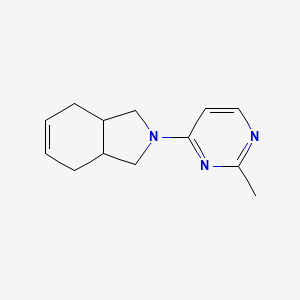
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide, also known as CP-471,474, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide exerts its therapeutic effects through the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in tumor growth, invasion, and metastasis. By inhibiting CAIX, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can effectively inhibit the growth and metastasis of cancer cells. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide also has anti-inflammatory and neuroprotective effects, which are thought to be mediated through the inhibition of CAIX.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CAIX activity, the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokine and chemokine production, and the improvement of cognitive function in neurological disorders. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for lab experiments is its ability to selectively target CAIX, which is overexpressed in various types of cancer cells. This makes N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide a promising candidate for the development of targeted cancer therapies. However, one limitation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness in certain applications and may require higher doses or longer treatment durations.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide. One area of interest is the development of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide-based targeted cancer therapies, either alone or in combination with other anti-cancer agents. Another area of interest is the investigation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide's potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the potency and selectivity of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for various applications.
Méthodes De Synthèse
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 1-cyanocycloheptene with 2,2-difluoroethylamine to form N-(1-cyanocycloheptyl)-2,2-difluoroethylamine. This intermediate is then reacted with pyrazole-4-sulfonyl chloride to produce N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N4O2S/c14-12(15)9-19-8-11(7-17-19)22(20,21)18-13(10-16)5-3-1-2-4-6-13/h7-8,12,18H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHKRZJUCEGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NS(=O)(=O)C2=CN(N=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)